N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide
Overview
Description
N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide is a compound that features a thiadiazole ring, which is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide typically involves the reaction of 3-hydroxy-1,2,4-thiadiazole with benzenecarboxylic acid derivatives. One common method includes the use of hydrazine hydrate and carbon disulfide to form the thiadiazole ring, followed by acylation with benzenecarboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be efficient for the synthesis of various thiadiazole derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of a nitro group can yield amines .
Scientific Research Applications
N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- N-(3-methylthio-1,2,4-thiadiazol-5-yl)benzenecarboxamide
- N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)benzenecarboxamide .
Uniqueness
N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide is unique due to the presence of the hydroxyl group on the thiadiazole ring, which can enhance its reactivity and potential biological activity compared to other thiadiazole derivatives .
Properties
IUPAC Name |
N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-7(6-4-2-1-3-5-6)10-9-11-8(14)12-15-9/h1-5H,(H2,10,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLAEQAKUHJGTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)NS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404193 | |
Record name | 3M-519S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69775-48-0 | |
Record name | 3M-519S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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